TMR cadaverine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

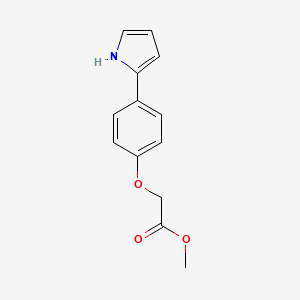

TMR Cadaverine is an aliphatic-amine analog of orange-fluorescent TMR dye . The primary amine can be coupled to aldehydes and ketones to yield a reversible Schiff Base product that can be transformed to a stable amine derivative using a reducing agent like sodium borohydride or sodium cyanoborohydride .

Synthesis Analysis

The synthesis of cadaverine is mainly achieved through decarboxylation of L-lysine . In one study, genes related to the metabolic pathway were maximally expressed to amplify the flux toward cadaverine production via synthetic expression cassettes . Another study constructed a microbial consortium consisting of Corynebacterium glutamicum and Escherichia coli to de novo synthesize cadaverine utilizing glycerol as the sole carbon resource .Molecular Structure Analysis

Cadaverine has a molecular formula of C5H14N2 and a molecular weight of 102.18 . It is a colorless viscous fuming liquid with a special odor .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cadaverine have been extensively studied . The specific biosynthetic pathways of cadaverine from different substrates have been addressed, and the origination, structure, and catalytic mechanism of the key lysine decarboxylases have been discussed .Physical And Chemical Properties Analysis

Cadaverine is a natural polyamine with various chemical and biological activity in humans, animals, plants, bacteria, fungi, and other microbes . It is a colorless viscous fuming liquid with a special odor .科学的研究の応用

Bio-based Production of Cadaverine : Cadaverine, a five-carbon linear chain diamine, is an important platform chemical with many applications in the chemical industry. Bio-based production of cadaverine from renewable feedstocks is a sustainable alternative to petroleum-based synthesis. Metabolic engineering of Escherichia coli has been developed for overproducing cadaverine in glucose mineral salts medium, highlighting its potential for industrial production (Qian, Xia, & Lee, 2011).

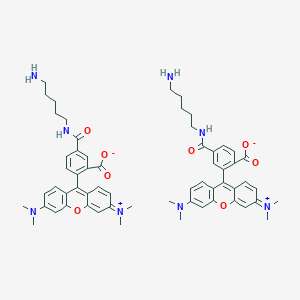

Fluorescence Labeling of Proteomic Samples : Thiol-reactive dyes like BODIPY TMR cadaverine IA are used in proteomic research for covalent derivatization of proteins with fluorescent dyes prior to separation. These dyes are highly specific for cysteine residues and show minimal effects on the pI's of standard proteins, making them valuable in the study of protein structures and functions (Tyagarajan, Pretzer, & Wiktorowicz, 2003).

Role in Plant Development and Environmental Response : Cadaverine plays a functional role in plant growth, development, and stress response. It is synthesized in many plants and is involved in the biosynthesis of secondary metabolites that are important for insect defense and possess therapeutic pharmacological properties. Cadaverine also influences root-system architecture and has been reported to increase upon exposure to various stresses (Jancewicz, Gibbs, & Masson, 2016).

Cadaverine in Cancer Research : A study suggests that cadaverine, a metabolite of the microbiome, reduces breast cancer aggressiveness. It was found that cadaverine treatment in mice grafted with breast cancer cells led to less aggressive tumors, suggesting a regulatory role of cadaverine in early breast cancer (Kovács et al., 2019).

Cadaverine Sensor for Food Quality and Disaster Response : A cadaverine sensor was developed using trace-amine-associated receptors (TAARs) reconstituted in nanodiscs, immobilized on carbon nanotube field-effect transistors. This sensor detects cadaverine at concentrations as low as 10 pM, making it useful for assessing food quality and potentially for detecting corpses in disaster responses (Brownlee, 2017).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C30H34N4O4/c1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)25-16-19(8-11-22(25)30(36)37)29(35)32-15-7-5-6-14-31;1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)22-11-8-19(16-25(22)30(36)37)29(35)32-15-7-5-6-14-31/h2*8-13,16-18H,5-7,14-15,31H2,1-4H3,(H-,32,35,36,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTKKMBMBAQBKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCN)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCN)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H68N8O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1029.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How specific is BODIPY TMR cadaverine IA for cysteine residues in proteins?

A1: The research indicates that BODIPY TMR cadaverine IA exhibits high specificity for cysteine residues. [] This means it primarily reacts with cysteine and shows minimal non-specific labeling, even when present in high concentrations relative to thiol groups. This makes it a valuable tool for researchers aiming to specifically label cysteine residues in proteins for various proteomic applications.

Q2: Does BODIPY TMR cadaverine IA affect the isoelectric point (pI) of proteins after labeling?

A2: The study found minimal impact of BODIPY TMR cadaverine IA on the pI of standard proteins. [] This is an important consideration as significant pI changes could interfere with techniques like 2D gel electrophoresis, which separate proteins based on both their pI and molecular weight.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。